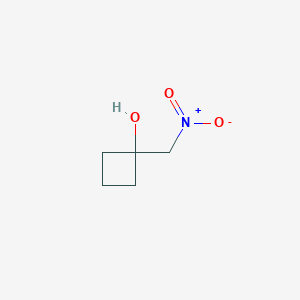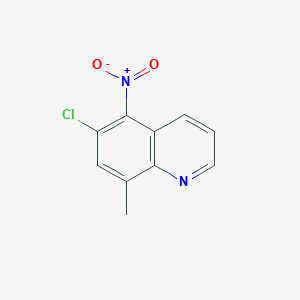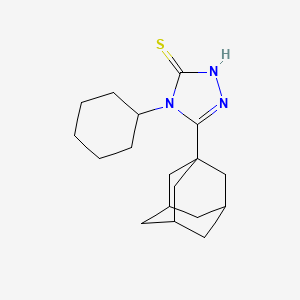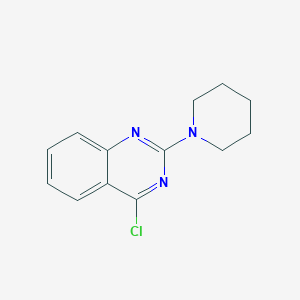
1-(Nitrometil)ciclobutanol
Descripción general
Descripción
1-(Nitromethyl)cyclobutanol is an organic compound with the chemical formula C5H9NO3. It is a colorless liquid or solid with an odor similar to alcohol. This compound is known for its strong irritant properties and corrosive effects on the skin, eyes, and mucous membranes . It is primarily used as an important intermediate in organic synthesis, particularly in the production of various organic compounds such as drugs and dyes .
Aplicaciones Científicas De Investigación
1-(Nitromethyl)cyclobutanol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Métodos De Preparación
1-(Nitromethyl)cyclobutanol is typically synthesized by reacting cyclobutane with methyl nitrate. The reaction process requires the use of an organic solvent and a catalyst to ensure the reaction progresses efficiently . The general reaction conditions involve maintaining a controlled temperature and pressure to optimize the yield of the desired product.
Análisis De Reacciones Químicas
1-(Nitromethyl)cyclobutanol undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-aminocyclobutanol, which is then used to synthesize other organic compounds.
Oxidation: The nitro group can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-(Nitromethyl)cyclobutanol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved.
Comparación Con Compuestos Similares
1-(Nitromethyl)cyclobutanol can be compared with other similar compounds such as:
1-(Nitromethyl)cyclopropanol: This compound has a similar structure but with a three-membered ring instead of a four-membered ring.
1-(Nitromethyl)cyclopentanol: This compound has a five-membered ring and exhibits different chemical properties due to the ring size.
1-(Nitromethyl)cyclohexanol: This compound has a six-membered ring and is used in different applications compared to 1-(Nitromethyl)cyclobutanol.
The uniqueness of 1-(Nitromethyl)cyclobutanol lies in its four-membered ring structure, which imparts specific chemical reactivity and properties that are distinct from its analogs with different ring sizes.
Propiedades
IUPAC Name |
1-(nitromethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(2-1-3-5)4-6(8)9/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRDYBOWVGFYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530471 | |
| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344329-87-9 | |
| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)
